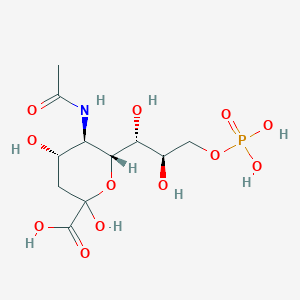

(2R,4R,5R,6S)-5-acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

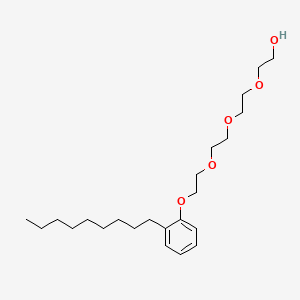

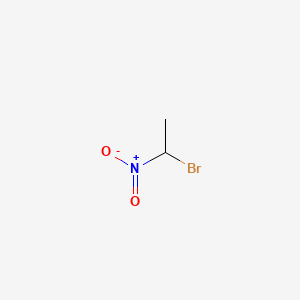

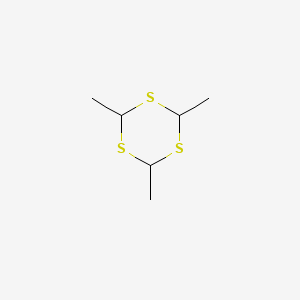

N-Acetylneuraminic acid 9-phosphate belongs to the class of organic compounds known as n-acylneuraminate-9-phosphates. These are neuraminic acids carrying an N-acyl substituent, as well as a phosphate group at the O9-position. N-Acetylneuraminic acid 9-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). N-Acetylneuraminic acid 9-phosphate can be biosynthesized from N-acetylneuraminate.

N-acetylneuraminic acid 9-phosphate is an amino sugar phosphate. It has a role as a human metabolite and a mouse metabolite. It derives from a N-acetylneuraminate.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- The compound has been used in the synthesis of various derivatives, including muramyl peptides. An improved large-scale preparation from 2-acetamido-2-deoxy-D-glucose led to derivatives like benzyl 2-acetamido-4,6-O-benzylidene-3-O-[(R)-1-carboxyethyl]-2-deoxy-α-D-glucopyranoside, demonstrating low stereoselectivity in the lactyl ether synthesis step from racemic 2-chloropropionic acid (Gross & Rimpler, 1986).

Enzymatic Applications

- The compound has also been involved in enzymatic applications, such as in the chemo-enzymatic synthesis of mosquito oviposition attractant pheromones. For instance, the enantioselective lipase-catalyzed acetylation of related dihydroxy esters resulted in key pheromone components (Henkel, Kunath, & Schick, 1995).

Supramolecular Chemistry

- It has been used in the study of supramolecular behavior in crystal structures, particularly in the analysis of the packing of monosubstituted salicylic acids, where the compound's derivative played a role in understanding diverse supramolecular arrangements (Montis & Hursthouse, 2012).

Inhibition Studies in Virology

- Additionally, derivatives of this compound have been synthesized as inhibitors of influenza neuraminidase, demonstrating its potential in antiviral research. Compounds containing similar structural elements showed significant inhibitory activity against influenza virus sialidase (Wang et al., 2005).

Biochemical Research

- The compound has also been central to the synthesis and evaluation of new dental monomers with both phosphonic and carboxylic acid functional groups, highlighting its relevance in biochemical and dental material research (Sahin, Albayrak, Bilgici, & Avci, 2009).

Propriétés

| 37992-17-9 | |

Formule moléculaire |

C11H20NO12P |

Poids moléculaire |

389.25 g/mol |

Nom IUPAC |

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8-tetrahydroxy-2-oxo-9-phosphonooxynonanoic acid |

InChI |

InChI=1S/C11H20NO12P/c1-4(13)12-8(5(14)2-6(15)11(19)20)10(18)9(17)7(16)3-24-25(21,22)23/h5,7-10,14,16-18H,2-3H2,1H3,(H,12,13)(H,19,20)(H2,21,22,23)/t5-,7+,8+,9+,10+/m0/s1 |

Clé InChI |

FRHZFORFMUUQPE-BOHATCBPSA-N |

SMILES isomérique |

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |

SMILES |

CC(=O)NC1C(CC(OC1C(C(COP(=O)(O)O)O)O)(C(=O)O)O)O |

SMILES canonique |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(COP(=O)(O)O)O)O)O |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

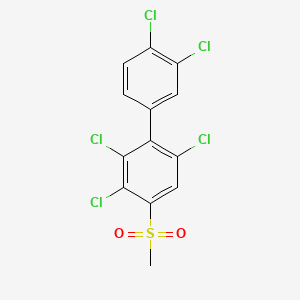

![(10,13-dimethyl-17-octan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/no-structure.png)